Ethyl 4,6-dichloroquinoline-3-carboxylate
Overview
Description
Ethyl 4,6-dichloroquinoline-3-carboxylate is a compound that belongs to the class of quinolone derivatives. Quinolones are a group of synthetic broad-spectrum antibacterial agents that have been widely studied for their medicinal properties, including their antiallergy, antibacterial, and antiviral activities. The compound , while not directly mentioned in the provided papers, is structurally related to the various ethyl quinoline-3-carboxylate derivatives discussed in the research.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, esterification, and substitution reactions. For instance, the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with antiallergy activity, was achieved through structural modification of a quinazoline precursor . Another example is the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, which was obtained via a Friedländer reaction promoted by chlorotrimethylsilane . These methods highlight the versatility and complexity of synthesizing quinoline derivatives, which may be applicable to the synthesis of ethyl 4,6-dichloroquinoline-3-carboxylate.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Substituents on this core, such as ethyl groups, halogens, or carboxylate groups, can significantly influence the compound's biological activity and physical properties. For example, the presence of a carboxylic acid moiety directly attached to the pyrimidine ring was found to be favorable for intravenous activity in antiallergy agents .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclocondensation, acyl-chlorination, and reactions with hydroxylamine hydrochloride. The reaction of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine hydrochloride demonstrated distinctive chemical behavior, leading to a variety of products through ring-opening ring-closure (RORC) mechanisms . Such reactivity is indicative of the potential transformations that ethyl 4,6-dichloroquinoline-3-carboxylate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds, as seen in the synthesis of various fluoroquinolones . The presence of substituents like chloro and ethyl groups can also impact the boiling point, melting point, solubility, and reactivity of these compounds. The synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst under microwave-assistance resulted in a high yield and demonstrated the influence of reaction conditions on the synthesis of such compounds .
Scientific Research Applications
Synthesis of Antibacterial Agents
Ethyl 4,6-dichloroquinoline-3-carboxylate has been utilized in the synthesis of novel antibacterial agents. A study demonstrated its use in creating 2-chloroquinolin-4-pyrimidine carboxylate derivatives showing moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Quinoline-3-carboxylates as Potential Antibacterial Agents
Further research explored the synthesis of ethyl-2-chloroquinoline-3-carboxylates from o-aminobenzophenones. These compounds were found to possess moderate antibacterial activity against specific bacteria, highlighting their potential as antibacterial agents (Krishnakumar et al., 2012).
Synthesis Involving Ultrasound
A study investigated the ultrasound-promoted synthesis of 2-chloroquinoline based ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates. This work is significant for its exploration of novel methods in organic synthesis and potential pharmaceutical applications (Rajesh et al., 2015).
Development of Antiallergy Agents
Ethyl 4,6-dichloroquinoline-3-carboxylate derivatives have also been explored for their potential in developing new antiallergy agents. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate has shown promise as a potent orally active antiallergy agent (Althuis et al., 1979).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4,6-dichloroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNTDZRVNQGDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363154 | |
Record name | ethyl 4,6-dichloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dichloroquinoline-3-carboxylate | |
CAS RN |
21168-41-2 | |
Record name | ethyl 4,6-dichloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.